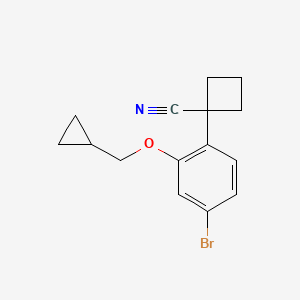
Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate
Vue d'ensemble
Description
Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate: is an organic compound with a complex structure, featuring a bromine atom, two fluorine atoms, a nitro group, and a methoxycarbonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-2-nitrobenzoic acid.
Esterification: The carboxylic acid group of 4-bromo-2-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-bromo-2-nitrobenzoate.
Nucleophilic Aromatic Substitution: The next step involves the nucleophilic aromatic substitution of the bromine atom with 2,4-difluorophenol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Purification: Using techniques such as recrystallization or chromatography to achieve high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions due to the presence of electron-withdrawing groups (nitro and ester) that activate the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Applications De Recherche Scientifique
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Study of Reaction Mechanisms: Its reactivity makes it a useful compound for studying various organic reaction mechanisms.
Biology and Medicine
Pharmaceutical Research:
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing groups on the benzene ring facilitate the attack of nucleophiles. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-2-nitrobenzoate: Lacks the difluorophenoxy group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-5-(2,4-difluorophenoxy)-2-nitrobenzamide: Similar structure but with an amide group instead of an ester, affecting its reactivity and solubility.
2,4-Difluoro-5-nitrophenol: Lacks the bromine and ester groups, making it a simpler compound with different reactivity.
Uniqueness
Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate is unique due to the combination of functional groups that provide a wide range of reactivity. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2NO5/c1-22-14(19)8-5-13(9(15)6-11(8)18(20)21)23-12-3-2-7(16)4-10(12)17/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSNAIBBIJNJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














